2-Hydroxymethyl-2-methylcyclohexanone
Description
2-Hydroxymethyl-2-methylcyclohexanone is a cyclohexanone derivative featuring a hydroxymethyl (-CH₂OH) and a methyl (-CH₃) group at the 2-position of the cyclohexanone ring. Cyclohexanone derivatives are widely used in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and stereochemical complexity.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-8(6-9)5-3-2-4-7(8)10/h9H,2-6H2,1H3 |
InChI Key |
DZDMVKOFZZKCSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, molecular formulas, and properties of 2-Hydroxymethyl-2-methylcyclohexanone and related compounds:
Key Observations :
- Polarity: The hydroxymethyl group in this compound increases polarity compared to methyl or aryl-substituted analogs (e.g., 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone ). This enhances solubility in polar solvents like water or ethanol.
- Reactivity: Amino-substituted derivatives (e.g., 2-[(Dimethylamino)methyl]cyclohexanone ) exhibit basicity, enabling participation in acid-base reactions, whereas chloro- or thiophene-containing analogs (e.g., ) may undergo nucleophilic substitution or cross-coupling reactions.
Physicochemical and Toxicological Profiles
- Boiling/Melting Points: Hydroxymethyl derivatives likely exhibit higher melting points due to intermolecular H-bonding, whereas methyl or aryl analogs (e.g., 2-Hexanone , B.P. 127°C) are more volatile.
- Toxicity: Amino-substituted compounds (e.g., ) may pose neurotoxic risks, necessitating careful handling. Chlorinated derivatives (e.g., ) require environmental hazard assessments.
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